3-(2-chlorophenoxy)benzenesulfonyl Chloride
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Overview
Description
3-(2-chlorophenoxy)benzenesulfonyl Chloride is a chemical compound with the molecular formula C12H8Cl2O3S and a molecular weight of 303.16 g/mol . It is characterized by the presence of a chlorophenoxy group attached to a benzenesulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenoxy)benzenesulfonyl Chloride typically involves the reaction of 2-chlorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenoxy)benzenesulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound may undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in organic solvents such as dichloromethane or toluene, often at elevated temperatures to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
3-(2-chlorophenoxy)benzenesulfonyl Chloride has a wide range of applications in scientific research:
Biology: The compound can be used to modify biological molecules, such as proteins and peptides, through sulfonylation reactions.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenoxy)benzenesulfonyl Chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate ester bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A simpler compound with similar reactivity but lacking the chlorophenoxy group.
4-(2-chlorophenoxy)benzenesulfonyl Chloride: A positional isomer with the chlorophenoxy group in a different position on the benzene ring.
2-(2-chlorophenoxy)benzenesulfonyl Chloride: Another isomer with the chlorophenoxy group in yet another position.
Uniqueness
3-(2-chlorophenoxy)benzenesulfonyl Chloride is unique due to the specific positioning of the chlorophenoxy group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable reagent in organic synthesis and other applications .
Properties
IUPAC Name |
3-(2-chlorophenoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3S/c13-11-6-1-2-7-12(11)17-9-4-3-5-10(8-9)18(14,15)16/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYLDYJKZNFPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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